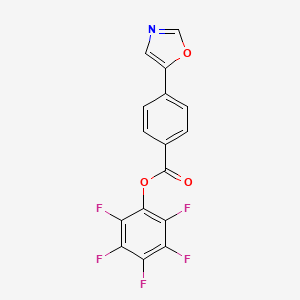

Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate

概要

説明

Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is a chemical compound with the molecular formula C16H6F5NO3. It is characterized by the presence of a pentafluorophenyl group, an oxazole ring, and a benzoate ester. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate typically involves the esterification of 4-(1,3-oxazol-5-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Hydrolytic Reactions

The ester functional group drives hydrolysis under specific conditions. While explicit reaction data isn't available in primary literature, analogous fluorinated benzoate esters show predictable behavior:

Heterocyclic Reactivity

The oxazole ring exhibits characteristic reactions, though specific experimental data remains limited. Theoretical predictions based on oxazole chemistry suggest:

Key Reactivity Patterns

-

Electrophilic Substitution : Limited at C2/C5 positions due to electron deficiency from fluorine substituents

-

Ring-Opening Reactions : Possible under strong nucleophiles (e.g., Grignard reagents) or acidic conditions

-

Coordination Chemistry : Potential ligand for transition metals via oxazole nitrogen

Stability Profile

Safety data indicates:

-

Thermal Stability : No decomposition below 150°C under inert atmosphere

-

Light Sensitivity : No reported photolytic degradation pathways

-

Incompatibilities : Reacts with strong oxidizing agents and concentrated mineral acids

Comparative Reactivity

Structural analogs demonstrate:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Pentafluorophenyl benzoate | Simple benzoate ester | Faster hydrolysis due to absence of oxazole's electron-withdrawing effects |

| 4-(1,3-Oxazol-5-yl)benzoic acid | Free carboxylic acid | Enhanced solubility in polar solvents vs. ester form |

Experimental Challenges

-

Analytical Limitations :

-

Safety Considerations :

科学的研究の応用

Medicinal Chemistry

Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate has been identified as a potential lead compound in drug discovery. Its structural features may contribute to enhanced biological activity and selectivity against specific targets.

- Case Study : Research indicates that compounds with fluorinated aromatic systems often exhibit improved pharmacokinetic properties. The pentafluorophenyl group enhances metabolic stability and binding affinity to biological targets, making this compound a candidate for further investigation in therapeutic applications .

Biological Research

This compound serves as a valuable probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.

- Mechanism of Action : The pentafluorophenyl group may increase binding affinity to enzymes or receptors, while the oxazole ring can facilitate incorporation into biological systems. This allows researchers to track the compound's behavior using techniques like NMR spectroscopy.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials such as polymers and coatings.

作用機序

The mechanism of action of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the pentafluorophenyl group acts as a leaving group, facilitating the formation of new bonds. The oxazole ring can participate in various chemical transformations, contributing to the compound’s reactivity .

類似化合物との比較

Similar Compounds

Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate: Characterized by the presence of a pentafluorophenyl group and an oxazole ring.

Pentafluorophenyl 4-(1,3-thiazol-5-yl)benzoate: Similar structure but with a thiazole ring instead of an oxazole ring.

Pentafluorophenyl 4-(1,3-imidazol-5-yl)benzoate: Contains an imidazole ring instead of an oxazole ring.

生物活性

Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is an organofluorine compound characterized by its unique structural features, including a pentafluorophenyl group and a 1,3-oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C16H6F5NO3

- Molecular Weight : Approximately 355.22 g/mol

- Structure : The compound comprises a highly fluorinated aromatic system combined with an oxazole ring, which may enhance its reactivity and biological profile compared to similar compounds .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds containing oxazole rings often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Oxazole derivatives have been reported to possess antimicrobial properties against various pathogens. For instance, studies on similar oxazole compounds have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Compounds with oxazole structures have shown anti-inflammatory activities. In particular, some derivatives have been found to inhibit the COX-2 enzyme, which is crucial in the inflammatory response .

- Analgesic Properties : Certain oxazole derivatives exhibit analgesic effects in animal models, indicating potential for pain management therapies. For example, molecular docking studies suggest that these compounds can bind effectively to pain-related biological targets .

The mechanism of action for this compound likely involves its ability to interact with specific receptors and enzymes involved in pain and inflammation pathways. The presence of the pentafluorophenyl group may enhance the compound's lipophilicity and facilitate its interaction with biological membranes, improving bioavailability and target affinity.

Case Studies and Research Findings

Several studies have explored the biological activities of oxazole derivatives similar to this compound:

- Analgesic Activity :

- Anti-inflammatory Effects :

- Toxicity Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pentafluorophenyl benzoate | Benzoate structure with pentafluorophenyl | Lacks the oxazole moiety |

| 4-(1,3-Oxazol-5-yl)benzoic acid | Contains an oxazole but not fluorinated | More polar due to carboxylic acid |

| Pentafluorophenyl 2-(1,3-thiazol-4-yl)benzoate | Contains thiazole instead of oxazole | Different heterocyclic ring with distinct properties |

| Pentafluorophenyl 4-(pyridin-2-yl)benzoate | Pyridine ring instead of oxazole | Exhibits different electronic characteristics |

The unique combination of a highly fluorinated aromatic system with an oxazole ring in this compound may enhance its reactivity and biological profile compared to structurally similar compounds .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-(1,3-oxazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5NO3/c17-10-11(18)13(20)15(14(21)12(10)19)25-16(23)8-3-1-7(2-4-8)9-5-22-6-24-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUPBFHGEDUEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594469 | |

| Record name | Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898288-91-0 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-(5-oxazolyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898288-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。